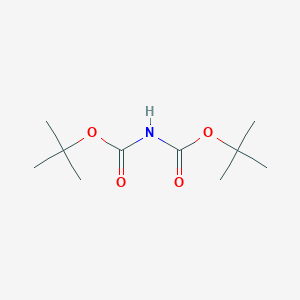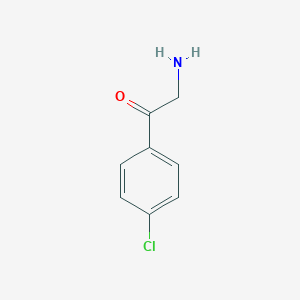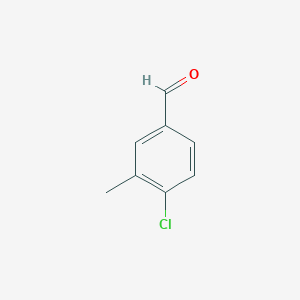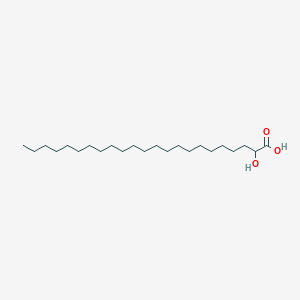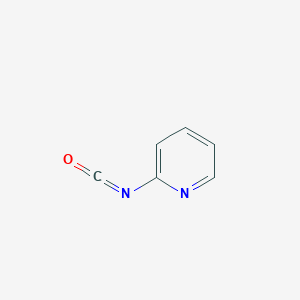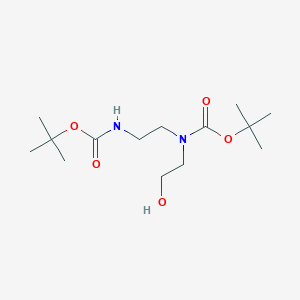![molecular formula C21H28O9 B052881 (E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid CAS No. 172608-84-3](/img/structure/B52881.png)
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as 4-O-methylhonokiol, which is a derivative of honokiol, a natural product found in the bark of Magnolia officinalis.
作用機序
The mechanism of action of 4-O-methylhonokiol is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. Studies have shown that this compound can interact with various proteins, including TRPC3, TRPC6, GABAA receptors, and voltage-gated potassium channels, which may contribute to its pharmacological effects.
生化学的および生理学的効果
In addition to its anti-inflammatory and anti-cancer effects, 4-O-methylhonokiol has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce oxidative stress and protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease. Additionally, 4-O-methylhonokiol has been shown to improve insulin sensitivity and glucose uptake in adipocytes, which may have implications for the treatment of type 2 diabetes.
実験室実験の利点と制限
One advantage of using 4-O-methylhonokiol in lab experiments is that it is a synthetic compound with high purity, which allows for consistent and reproducible results. Additionally, this compound has been extensively studied, and its pharmacological effects have been well-characterized. However, one limitation of using 4-O-methylhonokiol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret some results.
将来の方向性
There are many potential future directions for research on 4-O-methylhonokiol. One area of interest is the development of novel therapeutic agents based on this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-O-methylhonokiol and to identify potential targets for its pharmacological effects. Finally, more research is needed to explore the potential of this compound for the treatment of other diseases, such as metabolic disorders and autoimmune diseases.
In conclusion, 4-O-methylhonokiol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and it has potential for the development of novel therapeutic agents. Further research is needed to fully understand the mechanism of action of 4-O-methylhonokiol and to explore its potential for the treatment of other diseases.
合成法
The synthesis of 4-O-methylhonokiol involves the reaction of honokiol with methoxymethyl chloride and sodium hydride in the presence of dimethylformamide. The resulting compound is then treated with methyl iodide to produce 4-O-methylhonokiol. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
4-O-methylhonokiol has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. Additionally, 4-O-methylhonokiol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
特性
CAS番号 |
172608-84-3 |
|---|---|
製品名 |
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
分子式 |
C21H28O9 |
分子量 |
424.4 g/mol |
IUPAC名 |
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C21H28O9/c1-12(6-8-15(22)23)5-7-14-18(27-4)13(2)16-17(21(25)30-20(16)24)19(14)29-11-28-10-9-26-3/h5,20,24H,6-11H2,1-4H3,(H,22,23)/b12-5+ |
InChIキー |
NYNDEDDYDQZMED-LFYBBSHMSA-N |
異性体SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OCOCCOC)O |
SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCOCCOC)O |
正規SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCOCCOC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



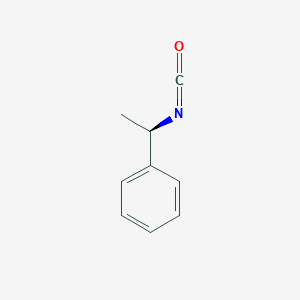
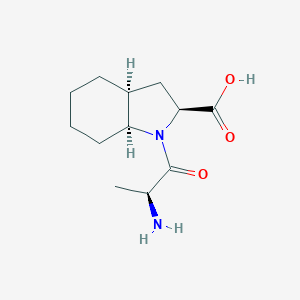
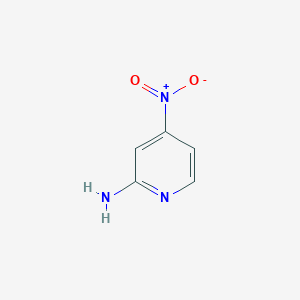
![[1,1'-Bicyclohexyl]-1-carboxylic acid](/img/structure/B52812.png)
![Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B52815.png)
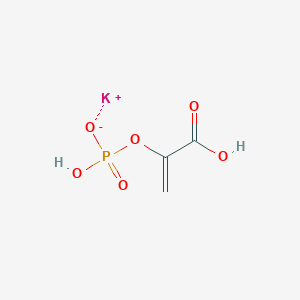
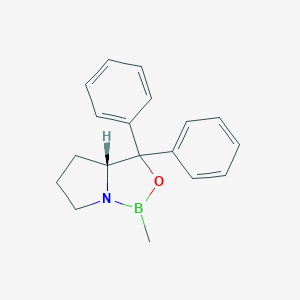
![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)
